REACTION_CXSMILES
|
[C:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([NH2:12])=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])=[CH2:2]>C(O)C.[Pd]>[CH:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([NH2:12])=[CH:6][C:5]=1[O:13][CH3:14])([CH3:3])[CH3:2]
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Name
|
4-Isopropenyl-3,5-dimethoxy-phenylamine
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)(C)C1=C(C=C(C=C1OC)N)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
the pad was washed with additional ethanol
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Type
|
CUSTOM
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Details
|
Concentration of the filtrate and purification by silica gel column chromatography
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Type
|
WASH
|
Details
|
eluting with 70/30 hexane/ethyl acetate
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=C(C=C1OC)N)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |